![molecular formula C11H11FO3 B160393 Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate CAS No. 1999-00-4](/img/structure/B160393.png)
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Overview
Description
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is an organic compound. It is also known as Ethyl (4-fluorobenzoyl)acetate and has a molecular weight of 210.20 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . It is also used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is FC6H4COCH2CO2C2H5 . The structure includes a fluorophenyl group attached to a propanoate group via an oxygen atom .Chemical Reactions Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is used as a reactant in various chemical reactions. For example, it is used in oxidative cross-coupling with indoles via dioxygen activation and cyclization of keto esters for the synthesis of pyrones .Physical And Chemical Properties Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a liquid at room temperature. It has a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C . The refractive index is 1.5040 .Scientific Research Applications
Fluorinated Building Blocks
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased lipophilicity and metabolic stability.
Synthesis of Benzimidazoles and Perimidines
This compound can be used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments.
Synthesis of Hydroxybenzophenones
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate can be used in base-promoted domino Michael addition / cyclization / elimination reactions for the synthesis of hydroxybenzophenones . Hydroxybenzophenones are important compounds in organic chemistry and have various applications in medicinal chemistry.
Oxidative Cross-Coupling Reactions
This compound can be used in oxidative cross-coupling reactions with indoles via dioxygen activation . This type of reaction is important in the synthesis of complex organic molecules.
Synthesis of Pyrones
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate can be used in the cyclization of keto esters for the synthesis of pyrones . Pyrones are a class of organic compounds that are often used in the synthesis of pharmaceuticals and natural products.
Synthesis of α-Acetoxy β-Amino Acid Derivatives
This compound can be used in Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives . These derivatives are important in the field of medicinal chemistry.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as condensation reactions with diamines via c-c bond cleavage . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
The compound’s potential to participate in condensation reactions suggests that it might affect pathways involving the synthesis of benzimidazoles and perimidines .
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXLKYJKQBZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374518 | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
CAS RN |
1999-00-4 | |
Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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